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Compound of Interest

Compound Name: 2-(2-Hydroxyphenyl)oxirane

Cat. No.: B118128

Disclaimer: Despite a comprehensive search of publicly available chemical databases and
scientific literature, experimental 1H and 13C NMR data for 2-(2-Hydroxyphenyl)oxirane
could not be located. The following guide is a template demonstrating the expected format and
content for such a technical document, including representative data and protocols based on
chemically similar compounds.

Introduction

This document provides a structured overview of the nuclear magnetic resonance (NMR)
spectroscopic data for 2-(2-hydroxyphenyl)oxirane. The information is intended for
researchers, scientists, and professionals in drug development who require detailed spectral
information for this compound. The guide includes tabulated 1H and 13C NMR data, a detailed
experimental protocol for data acquisition, and a structural diagram.

Chemical Structure

The chemical structure of 2-(2-Hydroxyphenyl)oxirane is presented below. This visualization
is crucial for the assignment of NMR signals to the respective nuclei.

Figure 1: Chemical structure of 2-(2-Hydroxyphenyl)oxirane.

1H NMR Data
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The following table summarizes the theoretical proton NMR spectral data for 2-(2-

Hydroxyphenyl)oxirane.

Proton Chemical Shift o Coupling )
Assignment (®) ppm Multiplicity Constant (J) Hz Integration
H-2' [Value] [e.g., dd] [Value] 1H

H-3'a [Value] [e.g., dd] [Value] 1H

H-3'b [Value] [e.g., dd] [Value] 1H

H-3 [Value] [e.g., d] [Value] 1H

H-4 [Value] [e.g., 1] [Value] 1H

H-5 [Value] [e.g., d] [Value] 1H

H-6 [Value] [e.g., 1] [Value] 1H

OH [Value] [e.g., s] - 1H

13C NMR Data

The following table summarizes the theoretical carbon-13 NMR spectral data for 2-(2-

Hydroxyphenyl)oxirane.

Carbon Assignment

Chemical Shift (&) ppm

C-1 [Value]
C-2 [Value]
C-3 [Value]
C4 [Value]
C-5 [Value]
C-6 [Value]
c-2' [Value]
C-3 [Value]
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Experimental Protocol

The following is a representative experimental protocol for acquiring NMR data for a compound
such as 2-(2-Hydroxyphenyl)oxirane.

Sample Preparation:

o Approximately 10-20 mg of the solid sample of 2-(2-Hydroxyphenyl)oxirane would be
dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-de).

e The solution would be transferred to a 5 mm NMR tube.
Instrumentation:

o A Bruker Avance Il HD spectrometer, or equivalent, operating at a proton frequency of 400
MHz and a carbon frequency of 100 MHz would be used.

e The instrument would be equipped with a 5 mm broadband probe.

1H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') would be used.
o Temperature: 298 K

e Number of Scans: 16-32

¢ Relaxation Delay: 1.0 s

e Acquisition Time: ~4 s

e Spectral Width: 20 ppm

» Referencing: The chemical shifts would be referenced to the residual solvent peak (e.g.,
CHCIs at 7.26 ppm or DMSO at 2.50 ppm).

13C NMR Acquisition Parameters:

o Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') would be used.
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o Temperature: 298 K

e Number of Scans: 1024-4096 (depending on sample concentration)
o Relaxation Delay: 2.0 s

e Acquisition Time: ~1.5 s

e Spectral Width: 240 ppm

o Referencing: The chemical shifts would be referenced to the solvent peak (e.g., CDCls at
77.16 ppm or DMSO-de at 39.52 ppm).

Data Processing:

e The raw data (Free Induction Decay - FID) would be Fourier transformed.
e Phase and baseline corrections would be applied manually.

e The spectra would be calibrated using the reference solvent signal.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the analysis of a small molecule like 2-
(2-Hydroxyphenyl)oxirane using NMR spectroscopy.

Figure 2: A typical workflow for NMR analysis.

« To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for 2-(2-
Hydroxyphenyl)oxirane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118128#1h-and-13c-nmr-data-for-2-2-
hydroxyphenyl-oxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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